molecular formula C23H29NO3 B1237702 Conorfone CAS No. 72060-05-0

Conorfone

Cat. No.: B1237702
CAS No.: 72060-05-0
M. Wt: 367.5 g/mol
InChI Key: JMPUQJQXECRLKY-IKADHJCRSA-N
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Description

Conorphone, also known as codorphone, is an opioid analgesic that was never marketed. It is an analogue of hydrocodone, substituted with an 8-ethyl group and an N-cyclopropyl methyl group. Conorphone acts as a mixed agonist-antagonist at the μ-opioid receptor and is slightly more potent than codeine in its analgesic effects .

Preparation Methods

The synthesis of conorphone involves several steps:

    Hydrolysis of Thebaine: Exposure of thebaine to mild acid leads to hydrolysis of the enol ether function, followed by migration of the double bond to yield the conjugated enone.

    Addition of Lithium Diethylcuprate: This step proceeds by 1,4-addition from the less hindered side to give an intermediate.

    Von Braun Reaction: Treatment with cyanogen bromide under von Braun reaction conditions leads to the isolable aminocyanide.

    Conversion to Secondary Amine: This is achieved by treatment with aqueous base.

    Alkylation: The final step involves alkylation with cyclopropylmethyl chloride to yield conorphone.

Chemical Reactions Analysis

Conorphone undergoes various chemical reactions:

Mechanism of Action

Conorphone acts as a mixed agonist-antagonist at the μ-opioid receptor. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesic effects. its mixed agonist-antagonist nature means it can also block certain opioid effects, which may contribute to its side effects .

Comparison with Similar Compounds

Conorphone is similar to other opioid analgesics such as:

Conorphone’s unique structure and mixed agonist-antagonist properties make it a compound of interest in opioid research, despite its lack of market presence.

Properties

IUPAC Name

(4R,4aR,5S,7aR,12bS)-3-(cyclopropylmethyl)-5-ethyl-9-methoxy-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-3-14-11-17(25)22-23-8-9-24(12-13-4-5-13)16(19(14)23)10-15-6-7-18(26-2)21(27-22)20(15)23/h6-7,13-14,16,19,22H,3-5,8-12H2,1-2H3/t14-,16+,19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPUQJQXECRLKY-IKADHJCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016499
Record name Conorfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72060-05-0
Record name (5α,8β)-17-(Cyclopropylmethyl)-4,5-epoxy-8-ethyl-3-methoxymorphinan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72060-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conorfone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072060050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conorfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CONORPHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H58696D23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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